molecular formula C7H14ClN B1403994 Spiro[3.3]heptan-2-amine hydrochloride CAS No. 1416439-08-1

Spiro[3.3]heptan-2-amine hydrochloride

Cat. No.: B1403994
CAS No.: 1416439-08-1
M. Wt: 147.64 g/mol
InChI Key: GXRHXOCHXRWKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.3]heptan-2-amine hydrochloride is an organic compound with the chemical formula C₇H₁₄ClN. It is a white crystalline powder that is soluble in water and stable at room temperature. This compound is known for its unique spirocyclic structure, which consists of two fused cyclopropane rings sharing a single carbon atom. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.3]heptan-2-amine hydrochloride typically involves the cyclization of methylenecyclopropanes (MCPs) in the presence of a catalyst. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of MCPs using a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of the spirocyclic skeleton under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as the preparation of MCPs, cyclization under controlled conditions, and purification of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[3.3]heptan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique spatial arrangements of functional groups, which can enhance binding affinity and selectivity for biological targets. For example, the compound can act as a bioisostere for benzene rings in drug molecules, potentially improving their pharmacokinetic properties and reducing toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.3]heptan-2-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisostere for benzene rings makes it valuable in drug design and development .

Biological Activity

Spiro[3.3]heptan-2-amine hydrochloride is a unique compound characterized by its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C7H13NC_7H_{13}N with a molecular weight of approximately 113.19 g/mol. Its spirocyclic structure allows for unique spatial arrangements of functional groups, enhancing its binding affinity to various biological targets.

PropertyValue
Molecular FormulaC7H13NC_7H_{13}N
Molecular Weight113.19 g/mol
Structure TypeSpirocyclic
SolubilityPoorly soluble in water

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structure allows it to act as a bioisostere for phenyl rings in drug molecules, potentially improving pharmacokinetic properties while reducing toxicity .

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

  • Anticancer Activity : Studies have shown that derivatives of spiro[3.3]heptane can inhibit the Hedgehog signaling pathway, which is crucial in the development of certain cancers . For example, analogs replacing phenyl rings in FDA-approved anticancer drugs demonstrated significant activity against cancer cell lines.
  • Antiviral Effects : The compound's structural features make it a candidate for antiviral drug development, particularly against viruses such as respiratory syncytial virus .

Case Studies

  • Inhibition of Hedgehog Pathway : A study investigated the activity of spiro[3.3]heptane derivatives against the Hedgehog signaling pathway using NIH3T3 cell lines. The results showed that these compounds exhibited micromolar inhibition levels (IC50 values ranging from 0.24 µM to 0.48 µM), indicating their potential as therapeutic agents in oncology .
  • Comparison with Established Drugs : Research comparing the biological activity of spiro[3.3]heptane analogs with established drugs like Vorinostat revealed that while the analogs had reduced metabolic stability, they retained significant inhibitory effects on cancer cell proliferation .

Table 2: Biological Activity Comparison

CompoundIC50 (µM)Metabolic Stability (t1/2, min)
Sonidegib0.001593
Spiro Analog (trans-76)0.4847
Spiro Analog (cis-76)0.2411

Properties

IUPAC Name

spiro[3.3]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-4-7(5-6)2-1-3-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHXOCHXRWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-08-1
Record name Spiro[3.3]heptan-2-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminospiro[3.3]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[3.3]heptan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Spiro[3.3]heptan-2-amine hydrochloride
Reactant of Route 3
Spiro[3.3]heptan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Spiro[3.3]heptan-2-amine hydrochloride
Reactant of Route 5
Spiro[3.3]heptan-2-amine hydrochloride
Reactant of Route 6
Spiro[3.3]heptan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.